molecular formula C14H18O6 B7993716 O1-[2-(3,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate

O1-[2-(3,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate

Cat. No.: B7993716
M. Wt: 282.29 g/mol
InChI Key: VUNKUUVQJBAEFB-UHFFFAOYSA-N
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Description

O1-[2-(3,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate is an oxalate ester derivative characterized by a 3,4-dimethoxyphenethyl group and an ethyl ester moiety. The compound’s two methoxy groups on the phenyl ring may enhance solubility or influence electronic properties, while the oxalate backbone could contribute to reactivity or metabolic stability .

Properties

IUPAC Name

2-O-[2-(3,4-dimethoxyphenyl)ethyl] 1-O-ethyl oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-4-19-13(15)14(16)20-8-7-10-5-6-11(17-2)12(9-10)18-3/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNKUUVQJBAEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-[2-(3,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with 2-(3,4-dimethoxyphenyl)ethanol and ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

O1-[2-(3,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

    Reduction: Formation of 2-(3,4-dimethoxyphenyl)ethanol.

    Substitution: Formation of various substituted oxalates depending on the nucleophile used.

Scientific Research Applications

The compound O1-[2-(3,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications through a detailed examination of relevant studies, synthesis methods, and biological activities.

Synthesis Overview

StepReagentsConditionsYield
13,4-Dimethoxyphenethylamine + Diethyl oxalateBase catalysis (e.g., sodium ethoxide)High
2Purification via recrystallizationEthanol/Water mixtureModerate to High

The synthesis of such compounds often requires optimization of reaction conditions to maximize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of similar structures have shown significant cytotoxicity against various cancer cell lines, including HeLa and K562 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

Case Study: Cytotoxicity in Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
8gHeLa1.0G2/M phase arrest
8iK56215Apoptosis induction
10cSUIT-25–29EGFR inhibition

These findings suggest that the oxime moiety present in related compounds enhances their anticancer efficacy through specific interactions with cellular targets.

Neuroprotective Effects

This compound and its derivatives have also been investigated for their neuroprotective properties. Research indicates that these compounds may act as sigma receptor ligands, which are implicated in neuroprotection and modulation of neurotransmitter systems.

Neuroprotective Mechanism

  • Sigma Receptor Activation : Compounds targeting sigma receptors have shown promise in reducing neuroinflammation and promoting neuronal survival.
  • Cell Viability Studies : In vitro studies demonstrate low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for potential neuroprotective applications.

Material Science Applications

Beyond biological applications, this compound can be utilized in material science as a precursor for functional polymers or coatings. Its unique chemical structure allows for the modification of polymer properties such as thermal stability and mechanical strength.

Polymer Synthesis

The incorporation of this compound into polymer matrices can enhance properties like:

  • Thermal Stability : Improved resistance to degradation at elevated temperatures.
  • Mechanical Strength : Increased tensile strength and flexibility.

Mechanism of Action

The mechanism of action of O1-[2-(3,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure. Detailed studies on its binding affinity and interaction with proteins or enzymes are necessary to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided focuses on oxime derivatives (e.g., chlorophenyl-substituted oximes), which differ significantly in functional groups and reactivity from oxalate esters. However, structural analogs with aromatic ether or ester groups can be analyzed for indirect comparisons:

Table 1: Key Properties of O1-[2-(3,4-Dimethoxyphenyl)ethyl] O2-ethyl Oxalate and Analogous Compounds

Compound Name Functional Groups Aromatic Substituents Potential Applications Reference
This compound Oxalate ester, methoxy groups 3,4-Dimethoxyphenyl Hypothesized: Drug delivery, polymer science N/A (no direct evidence)
(4-Chlorophenyl)(2-phenylcyclopropyl)methanone oxime Oxime, cyclopropane, chloro group 4-Chlorophenyl Antifungal/antimicrobial agents
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime Pyridine, trifluoromethyl, oxime Chloro, trifluoromethyl Agricultural chemicals

Key Differences

Functional Group Reactivity: Oxalate esters (target compound) undergo hydrolysis or transesterification more readily than oximes, which are stable under physiological conditions . Oximes (e.g., (4-chlorophenyl)(2-phenylcyclopropyl)methanone oxime) often act as intermediates in synthesis or bioactive molecules due to their nucleophilic imine groups .

In contrast, chlorophenyl or trifluoromethyl groups in oximes (e.g., 320420-55-1) are electron-withdrawing, influencing binding affinity in biological targets .

Biological Activity :

  • Oximes in the evidence (e.g., 338401-34-6) are associated with antifungal or pesticidal activity due to their ability to inhibit enzymes or disrupt membranes . The target oxalate ester’s bioactivity remains speculative but could involve esterase-mediated hydrolysis for prodrug applications.

Limitations of Available Evidence

The provided evidence lacks direct data on oxalate esters, focusing instead on oximes and chlorinated aromatics. This gap limits authoritative comparisons. For instance:

  • No solubility, stability, or toxicity data for the target compound are available.
  • Structural analogs in the evidence (e.g., 344276-67-1) differ in core functional groups, making direct pharmacological or chemical comparisons unreliable .

Biological Activity

O1-[2-(3,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme interactions. This article reviews its biological activity, mechanism of action, and relevant case studies while providing data tables for clarity.

Chemical Structure and Properties

The compound this compound features a dimethoxy-substituted phenyl group, which is significant for its biological interactions. The oxalate moiety potentially enhances its reactivity with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Hydrophobic Interactions : The dimethoxyphenyl group facilitates hydrophobic interactions with lipid membranes or protein binding sites, enhancing its bioavailability and efficacy.
  • Hydrogen Bonding : The oxalate portion can form hydrogen bonds with amino acid residues in active sites of enzymes or receptors, modulating their activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines.

Compound Cell Line GI% (Growth Inhibition) IC50 (µM)
This compoundHeLa72%15
Similar CompoundsK56293%10
Similar CompoundsHepG283%20

These results suggest that the presence of methoxy groups on the phenyl ring enhances the compound's cytotoxicity through increased lipophilicity and better interaction with cellular targets.

Enzyme Interaction Studies

The compound has also been studied for its effects on specific enzymes:

  • Autotaxin Inhibition : It may inhibit autotaxin, an enzyme linked to cancer metastasis and fibrosis. This inhibition can lead to reduced levels of lysophosphatidic acid (LPA), a signaling molecule involved in cancer progression.

Case Studies

  • In Vitro Studies :
    • A study assessed the effect of this compound on HeLa cells, revealing a significant reduction in cell viability at concentrations above 15 µM. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • In Vivo Studies :
    • In animal models, compounds structurally similar to this compound have shown promise in reducing tumor size in xenograft models. The observed effects were linked to both direct cytotoxicity and modulation of tumor microenvironment factors.

Q & A

Basic Research Questions

Q. How can researchers design a reliable synthesis protocol for O1-[2-(3,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate?

  • Methodological Answer : Begin with esterification of oxalic acid derivatives, using ethyl alcohol and 3,4-dimethoxyphenylethyl alcohol under acidic or basic catalysis (e.g., sulfuric acid or potassium carbonate). Optimize reaction conditions (temperature, solvent polarity) based on solubility profiles of reactants. Purify via fractional crystallization or column chromatography using solvents like toluene or benzene. Validate purity via TLC and NMR spectroscopy .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to confirm ester linkages and aromatic substitution patterns (e.g., methoxy groups at 3,4-positions). Mass spectrometry (ESI–MS) verifies molecular weight. IR spectroscopy identifies carbonyl (C=O) and ether (C-O-C) functional groups. Cross-reference spectral data with synthesized analogs, such as diethyl oxalate derivatives .

Q. What safety protocols should be prioritized during synthesis and handling?

  • Methodological Answer : Employ fume hoods for volatile solvents (e.g., benzene, toluene). Use PPE (gloves, goggles) to avoid dermal contact with oxalic acid derivatives. Neutralize acidic/basic waste before disposal. Follow protocols for handling hygroscopic reagents (e.g., potassium carbonate) to prevent unintended side reactions .

Q. How to design purification strategies for intermediates with poor solubility?

  • Methodological Answer : Screen solvent pairs (e.g., ethanol-water) for recrystallization. For viscous oils, use silica gel chromatography with gradient elution (hexane:ethyl acetate). Monitor fractions via TLC and compare Rf values against known standards. Adjust solvent polarity based on Hansen solubility parameters .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Use isotopic labeling (e.g., deuterated solvents) to confirm coupling patterns. Compare experimental data with computational predictions (DFT-based chemical shift calculations). Re-examine synthetic steps for potential byproducts, such as incomplete esterification or oxidation artifacts .

Q. What strategies optimize reaction yields in multi-step esterification?

  • Methodological Answer : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity. Monitor reaction progress via in-situ FTIR to detect carbonyl intermediate formation. Optimize stoichiometry using Design of Experiments (DoE) to balance competing reactions (e.g., hydrolysis vs. esterification) .

Q. How to investigate degradation mechanisms under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies (40–80°C, pH 1–13) with HPLC monitoring. Isolate degradation products via preparative HPLC and characterize via high-resolution MS/MS. Propose degradation pathways using kinetic modeling (Arrhenius plots) and computational tools (molecular dynamics simulations) .

Q. What computational approaches predict reactivity in complex ester derivatives?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. Simulate reaction trajectories for ester hydrolysis or transesterification. Validate models against experimental kinetic data (e.g., activation energy from Eyring plots) .

Q. How to design enantioselective synthesis routes for chiral analogs?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Monitor enantiomeric excess via chiral HPLC or polarimetry. Optimize diastereomeric ratios using solvent-dependent NOE experiments in NMR .

Methodological Resources

  • Spectral Databases : Utilize EPA DSSTox for toxicity profiles and PubChem for cross-referencing physicochemical properties .
  • Experimental Design : Apply chemometric approaches (e.g., response surface methodology) to optimize reaction parameters .
  • Safety Compliance : Align with OECD guidelines for chemical handling and waste management, referencing CAS Common Chemistry for regulatory data .

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